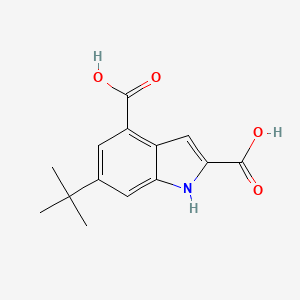

6-tert-butyl-1H-indole-2,4-dicarboxylic acid

Description

Properties

IUPAC Name |

6-tert-butyl-1H-indole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)7-4-9(12(16)17)8-6-11(13(18)19)15-10(8)5-7/h4-6,15H,1-3H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKHMNSBBJJXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646948 | |

| Record name | 6-tert-Butyl-1H-indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-47-8 | |

| Record name | 6-(1,1-Dimethylethyl)-1H-indole-2,4-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butyl-1H-indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions . For this specific compound, tert-butyl-substituted precursors are used to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-1H-indole-2,4-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

6-tert-butyl-1H-indole-2,4-dicarboxylic acid serves as a precursor for various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly as:

- Histamine H3 Antagonists : Compounds derived from this indole derivative have been synthesized to target histamine H3 receptors, which are implicated in various neurological disorders. These antagonists can potentially enhance cognitive function and treat conditions such as narcolepsy and obesity .

- Inhibitors of Lipoxygenase : The compound has been utilized in the development of selective inhibitors for human reticulocyte 15-lipoxygenase-1, an enzyme involved in inflammatory processes .

- Gli1-mediated Transcription Inhibitors : Research indicates that derivatives can inhibit Gli1-mediated transcription, which plays a crucial role in the Hedgehog signaling pathway associated with certain cancers .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance:

- Alphavirus Replication Inhibition : A series of indole-2-carboxamides were developed as inhibitors against neurotropic alphaviruses. These compounds demonstrated effective protection against viral infections in animal models, showcasing the potential of indole derivatives in antiviral therapy .

Antifungal Properties

Indole carboxylic acids have been noted for their antifungal activity. Optimized production methods for related compounds have shown promising antifungal effects against various pathogens:

- Production Optimization : Utilizing response surface methodology, researchers identified optimal conditions for producing antifungal metabolites from microbial sources, which included derivatives of indole carboxylic acids . This optimization resulted in enhanced yields and activity against fungal strains.

Synthesis of Novel Compounds

The versatility of this compound extends to its role as a building block for synthesizing novel compounds:

Case Studies

Several case studies illustrate the applications and effectiveness of this compound derivatives:

- Case Study on Neuroprotection : A study demonstrated that specific analogs could significantly enhance neuroprotection in mouse models infected with Sindbis virus, indicating their potential use in treating viral encephalitis .

- Antifungal Efficacy : Research on the antifungal properties of indole derivatives showed that optimized compounds significantly inhibited fungal growth, suggesting their application in agricultural or pharmaceutical antifungal formulations .

Mechanism of Action

The mechanism of action of 6-tert-butyl-1H-indole-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Dicarboxylic Acid Derivatives

Structural and Functional Diversity in Heterocyclic Dicarboxylic Acids

The following table summarizes key structural and functional differences between 6-tert-butyl-1H-indole-2,4-dicarboxylic acid and related compounds:

Steric and Electronic Effects of Substituents

- This group also enhances lipophilicity, which may improve pharmacokinetic properties .

- Amino and Hydroxy Substituents: In 5-aminobenzylpyridine-2,4-dicarboxylic acid (), the amino group facilitates hydrogen bonding with JMJD5, improving binding affinity compared to unsubstituted analogs. Similarly, 5-hydroxyisophthalic acid (Ki = 40 µM for LigI) shows enhanced inhibition over pyridine-2,4-dicarboxylic acid due to additional hydroxyl interactions .

Biological Activity

6-tert-butyl-1H-indole-2,4-dicarboxylic acid (CAS Number: 103510-14-6) is a compound within the indole family that has garnered attention due to its significant biological activities. This article explores its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry, alongside detailed findings from recent research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two carboxylic acid groups and a tert-butyl substituent. Its molecular formula is , with an average molecular weight of approximately 261.277 g/mol. This structural configuration contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. This activity is crucial for potential therapeutic applications in diseases where oxidative damage plays a significant role, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property positions it as a candidate for developing treatments for inflammatory diseases.

Antiviral and Anticancer Potential

This compound has been investigated for its antiviral properties, particularly against HIV. Preliminary findings suggest that it may inhibit the activity of integrase, an enzyme critical for viral replication. The compound's ability to chelate metal ions within the active site of integrase enhances its inhibitory effect . Additionally, its anticancer activity has been explored, with studies showing that it can induce apoptosis in cancer cells through modulation of signaling pathways.

The mechanism of action of this compound involves interactions with specific molecular targets:

- Binding Affinity : The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways. Its indole ring system allows it to bind effectively to these targets, modulating their activity.

- Cellular Pathways : It influences several cellular processes by altering gene expression related to apoptosis and cell proliferation. For instance, it can activate or inhibit pathways like MAPK (Mitogen-Activated Protein Kinase), which is crucial for cell signaling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-tert-butyl-1H-indole-2-carboxylic acid | Contains one carboxylic group; simpler structure | |

| Indole-2-carboxylic acid | Lacks tert-butyl group; simpler aromatic system | |

| Indole-3-acetic acid | Plant hormone; different functional groups |

The presence of the tert-butyl group in this compound enhances its steric properties and potential interactions compared to other indoles.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antiviral Activity : A study demonstrated that derivatives of this compound could inhibit HIV integrase with an IC50 value as low as 3.11 μM when optimized for binding .

- Antioxidant Efficacy : In vitro assays showed that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.

- Cancer Cell Studies : Research indicated that treatment with this compound led to decreased viability in multiple cancer cell lines through apoptotic pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-tert-butyl-1H-indole-2,4-dicarboxylic acid for reproducibility?

- Methodological Answer : The synthesis of indole derivatives often involves refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve high purity . Key parameters to optimize include reaction time (3–5 hours), stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone), and post-reaction washing steps (acetic acid, ethanol, diethyl ether) to remove byproducts. Factorial design experiments (e.g., varying temperature, solvent ratios) can systematically identify critical variables .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms substitution patterns (e.g., tert-butyl group at position 6), while HPLC quantifies purity. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients and trifluoroacetic acid (TFA) as a modifier is recommended. Mass spectrometry (MS) further validates molecular weight, particularly for intermediates with labile functional groups .

Q. How can solubility challenges of this compound in aqueous or organic solvents be addressed in experimental workflows?

- Methodological Answer : Solubility can be improved via salt formation (e.g., sodium or potassium salts of the dicarboxylic acid) or co-solvent systems (e.g., DMSO/water mixtures). Pre-formulation studies using Hansen solubility parameters or computational solvation free energy calculations (e.g., COSMO-RS) can predict optimal solvent combinations .

Advanced Research Questions

Q. What computational strategies can be integrated to predict and optimize the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) combined with cheminformatics tools can model reaction pathways. For example, the ICReDD framework uses reaction path searches and experimental feedback loops to prioritize conditions (e.g., catalyst screening) that minimize activation energy . Machine learning models trained on indole reaction datasets further accelerate optimization .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., pKa, logP) for this compound?

- Methodological Answer : Discrepancies often arise from measurement conditions (e.g., ionic strength, temperature). Validate data via standardized protocols (e.g., potentiometric titration for pKa, shake-flask method for logP). Cross-reference with computational predictions (e.g., MarvinSketch or ACD/Labs software) to identify outliers. If ecological or toxicity data are missing (e.g., biodegradability, bioaccumulation), conduct tiered testing per OECD guidelines .

Q. What mechanistic insights are critical for understanding the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : Probe the electronic effects of the tert-butyl group (electron-donating) and dicarboxylic acid moieties (electron-withdrawing) using Hammett plots or Fukui function analysis. For cycloadditions, assess frontier molecular orbitals (HOMO-LUMO gaps) via DFT to predict regioselectivity. Experimental validation via kinetic isotopic effects (KIEs) or trapping of intermediates (e.g., using Girard’s reagent T for carbonyls) can confirm mechanisms .

Q. Which advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Membrane-based techniques (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are effective for polar, thermally labile compounds. For scale-up, simulate moving bed (SMB) chromatography with C18 or HILIC stationary phases optimizes resolution. Monitor purity in real-time using inline UV/Vis or MS detectors .

Q. How can stability studies under varying pH, temperature, and light exposure be designed to inform storage and handling protocols?

- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH Q1A guidelines. For photostability, employ ICH Q1B protocols with calibrated light sources. Degradation products are profiled using LC-MS/MS, while Arrhenius kinetics predict shelf life. For hygroscopic derivatives, dynamic vapor sorption (DVS) analysis quantifies moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.